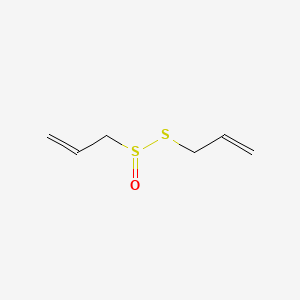










|
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:9]([OH:11])=[O:10])[CH2:3][S:4]([CH2:6][CH:7]=[CH2:8])=[O:5]>O>[NH2:1][C@H:2]([C:9]([OH:11])=[O:10])[CH2:3][S:4]([CH2:6][CH:7]=[CH2:8])=[O:5].[CH2:8]=[CH:7][CH2:6][S:4](=[O:5])[S:4][CH2:3][CH:2]=[CH2:9]
|


|
Name
|
( d )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CS(=O)CC=C)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CS(=O)CC=C)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CS(=O)CC=C)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
prepared by the method
|
|
Type
|
CUSTOM
|
|
Details
|
produced above and
|
|
Type
|
ADDITION
|
|
Details
|
adding a small amount of fresh garlic in the form a pealed complete whole clove
|
|
Type
|
CUSTOM
|
|
Details
|
up to 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
CUSTOM
|
|
Details
|
typically 2 minutes, resulting in the complete disintegration of the garlic clove
|
|
Duration
|
2 min
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |